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Creatine HCl vs. Monohydrate: An Investigation
into Water Retention Claims
A Comparative Guide for Researchers and Drug Development Professionals

The claim that creatine hydrochloride (HCl) supplementation results in lower water retention

compared to the more extensively studied creatine monohydrate is a topic of considerable

interest within the sports nutrition and clinical research communities. This guide provides an

objective comparison of the two forms, focusing on the available scientific evidence regarding

their effects on body composition and water retention. Detailed experimental protocols from a

key comparative study are presented, alongside visualizations of the relevant physiological

pathways and experimental workflows to aid in the critical evaluation of this claim.

Data Summary: Body Composition Changes
A pivotal study by de França et al. (2015) provides the most direct comparison of the effects of

Creatine HCl and Creatine Monohydrate on body composition in recreational weightlifters. The

following table summarizes the key findings from this investigation.
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Parameter
Creatine
Monohydrate
(5g/day)

Creatine HCl
(5g/day)

Creatine HCl
(1.5g/day)

Control
(Starch)

Fat-Free Mass

(kg)

No Significant

Change

↑ 1.6 ± 0.0

(p=0.031)

No Significant

Change

No Significant

Change

Fat Mass (kg)
No Significant

Change

↓ 1.2 ± 0.1

(p=0.034)

↓ 1.1 ± 0.2

(p=0.005)

No Significant

Change

Upper Limb

Strength (1RM

Bench Press)

↑ (Not

Statistically

Significant)

↑ (Not

Statistically

Significant)

↑ (Statistically

Significant)

No Significant

Change

Lower Limb

Strength (1RM

Leg Press)

↑ (Statistically

Significant)

↑ (Statistically

Significant)

↑ (Statistically

Significant)

No Significant

Change

Data presented as mean change ± standard deviation. Statistical significance is denoted by the

p-value.[1][2][3]

The results from de França et al. (2015) suggest that while both forms of creatine similarly

improve lower limb strength, only the Creatine HCl groups demonstrated statistically significant

changes in body composition, specifically a decrease in fat mass and, in the higher dose

group, an increase in fat-free mass.[1][3] The lack of a significant increase in fat-free mass in

the creatine monohydrate group is noteworthy, as increases in lean body mass with

monohydrate supplementation are often attributed, at least in part, to water retention.[1]

Signaling Pathway: Creatine Uptake and Cellular
Hydration
Creatine's influence on cellular hydration is a direct consequence of its transport into the

muscle cell and its osmotic properties. The following diagram illustrates the key steps in this

process.
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Caption: Creatine transport into the muscle cell and its osmotic effect on cellular hydration.

Upon ingestion, creatine is absorbed into the bloodstream and taken up by muscle cells via a

sodium-dependent creatine transporter (CrT). The accumulation of creatine within the cell

increases the intracellular osmotic pressure, leading to an influx of water to maintain osmotic

balance. This results in an increase in cell volume, a phenomenon known as cell volumization,

which is thought to contribute to anabolic signaling.

Experimental Protocols
The following methodologies are based on the de França et al. (2015) study, which provides a

direct comparison between Creatine HCl and Creatine Monohydrate.

1. Subject Recruitment and Group Allocation:

Participants: 40 recreational weightlifters.

Randomization: Subjects were randomly assigned to one of four groups in a double-blind

manner:

Creatine Monohydrate (CMG): 5 grams per day.

Creatine HCl Group 1 (HCl-1): 5 grams per day.

Creatine HCl Group 2 (HCl-2): 1.5 grams per day.

Control Group (CG): 5 grams of resistant starch per day.
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2. Supplementation Protocol:

Duration: 4 weeks.

Administration: Subjects consumed their assigned supplement daily.

3. Resistance Training Program:

All participants followed a structured resistance training program for the duration of the study.

4. Data Collection and Analysis:

Timeline: Body composition and strength were assessed before and after the 4-week

intervention period.

Body Composition: Skinfold measurements were likely used to estimate body composition

(fat mass and fat-free mass). Note: The full text does not specify the exact method, but

skinfolds are a common technique in such studies.

Strength Assessment: One-repetition maximum (1RM) tests were performed for the bench

press (upper body strength) and leg press (lower body strength).

Statistical Analysis: Appropriate statistical tests were used to compare the changes within

and between groups.

Experimental Workflow
The logical flow of a comparative study investigating the effects of different creatine forms on

body composition and performance can be visualized as follows.
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Caption: Workflow for a comparative creatine supplementation study.
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Conclusion
The available evidence, primarily from the de França et al. (2015) study, provides some support

for the claim that Creatine HCl may lead to different body composition changes compared to

Creatine Monohydrate, potentially with less water retention.[1][3] The observation that only the

Creatine HCl groups experienced a significant reduction in fat mass and an increase in fat-free

mass, while the Creatine Monohydrate group did not show a significant change in these

parameters, is intriguing.[1][3] The authors of the study suggest that the increase in total body

hydration typically seen with creatine monohydrate might lead to an overestimation of fat-free

mass in some measurement techniques.[3]

It is crucial to note that the body of research directly comparing Creatine HCl and Creatine

Monohydrate with a focus on water retention is still limited. The higher solubility of Creatine
HCl is often cited as a potential reason for improved absorption and reduced gastrointestinal

distress, which may indirectly influence water retention dynamics.[1] However, more direct, and

robust clinical trials are necessary to definitively conclude that Creatine HCl causes less water

retention than Creatine Monohydrate. Future studies should employ more direct measures of

total body water, such as deuterium oxide dilution or bioelectrical impedance analysis, to

provide a clearer picture of the fluid dynamics associated with supplementation of these two

creatine forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Creatine HCl and Creatine Monohydrate Improve Strength but Only Creatine HCl Induced
Changes on Body Composition in Recreational Weightlifters [scirp.org]

2. researchgate.net [researchgate.net]

3. file.scirp.org [file.scirp.org]

To cite this document: BenchChem. [Investigating the claim of reduced water retention with
Creatine HCl compared to monohydrate]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b196178?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=62283
https://file.scirp.org/pdf/FNS_2015122815333061.pdf
https://www.benchchem.com/product/b196178?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=62283
https://file.scirp.org/pdf/FNS_2015122815333061.pdf
https://file.scirp.org/pdf/FNS_2015122815333061.pdf
https://www.benchchem.com/product/b196178?utm_src=pdf-body
https://www.benchchem.com/product/b196178?utm_src=pdf-body
https://www.benchchem.com/product/b196178?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=62283
https://www.benchchem.com/product/b196178?utm_src=pdf-body
https://www.benchchem.com/product/b196178?utm_src=pdf-custom-synthesis
https://www.scirp.org/journal/paperinformation?paperid=62283
https://www.scirp.org/journal/paperinformation?paperid=62283
https://www.researchgate.net/publication/288670717_Creatine_HCl_and_Creatine_Monohydrate_Improve_Strength_but_Only_Creatine_HCl_Induced_Changes_on_Body_Composition_in_Recreational_Weightlifters
https://file.scirp.org/pdf/FNS_2015122815333061.pdf
https://www.benchchem.com/product/b196178#investigating-the-claim-of-reduced-water-retention-with-creatine-hcl-compared-to-monohydrate
https://www.benchchem.com/product/b196178#investigating-the-claim-of-reduced-water-retention-with-creatine-hcl-compared-to-monohydrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b196178#investigating-the-claim-of-reduced-water-
retention-with-creatine-hcl-compared-to-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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